Product packaging for Diethyl 4-chlorophthalate(Cat. No.:)

Diethyl 4-chlorophthalate

Cat. No.: B8551749
M. Wt: 256.68 g/mol
InChI Key: IGOQWCINLZXOHL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Diethyl 4-chlorophthalate is a valuable chemical intermediate in organic synthesis and materials science research. This compound is structurally derived from phthalic acid, esterified with ethanol, and functionalized with a chlorine substituent at the 4-position, a feature known to significantly influence reactivity and physical properties . Its structure makes it a versatile precursor for the synthesis of more complex molecules. Research Applications and Value: - Pharmaceutical Research: this compound serves as a key synthetic intermediate in the development of active pharmaceutical ingredients (APIs). The chlorophthalate moiety is a critical building block for compounds with potential antimicrobial, anti-inflammatory, and anticancer activities . - Polymer and Materials Science: This ester is a potential monomer or intermediate in the synthesis of specialized polymers, such as polyimides . These high-performance polymers are valuable for creating heat-resistant plastics and coatings for engineering applications . - Organic Synthesis: The molecule possesses two distinct reactive sites: the ester groups and the aromatic chlorine. The chlorine atom is amenable to nucleophilic aromatic substitution, allowing for further functionalization, while the ester groups can be hydrolyzed or transesterified . This dual reactivity makes it a flexible starting material for constructing complex heterocyclic systems and other functionalized aromatics . Handling and Compliance: This product is intended For Research Use Only and is not classified or sold for drug, household, or personal use. Researchers should consult the Safety Data Sheet (SDS) prior to handling and use appropriate personal protective equipment.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H13ClO4 B8551749 Diethyl 4-chlorophthalate

Properties

Molecular Formula

C12H13ClO4

Molecular Weight

256.68 g/mol

IUPAC Name

diethyl 4-chlorobenzene-1,2-dicarboxylate

InChI

InChI=1S/C12H13ClO4/c1-3-16-11(14)9-6-5-8(13)7-10(9)12(15)17-4-2/h5-7H,3-4H2,1-2H3

InChI Key

IGOQWCINLZXOHL-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C=C(C=C1)Cl)C(=O)OCC

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations of Diethyl 4 Chlorophthalate and Precursors

Esterification Pathways for Diethyl 4-chlorophthalate

The conversion of 4-chlorophthalic acid or its anhydride (B1165640) to this compound is typically achieved through Fischer esterification, a well-established acid-catalyzed reaction.

The primary method for synthesizing this compound involves the reaction of 4-chlorophthalic anhydride with ethanol in the presence of a strong acid catalyst, most commonly sulfuric acid chemicalbook.com. The reaction proceeds by the nucleophilic attack of the ethanol on the carbonyl carbons of the anhydride. This opens the anhydride ring to form a monoester intermediate, which is subsequently esterified to the diester.

C₈H₃ClO₃ (4-chlorophthalic anhydride) + 2 C₂H₅OH (ethanol) → C₁₂H₁₃ClO₄ (this compound) + H₂O

A general laboratory procedure involves refluxing a mixture of 4-chlorophthalic anhydride, excess ethanol, and a catalytic amount of concentrated sulfuric acid for several hours chemicalbook.com. The reaction is driven to completion by the excess of the alcohol reactant.

The efficiency and yield of the esterification reaction are highly dependent on several key parameters. Optimization of these conditions is crucial for industrial applications to maximize product output and minimize costs. Key variables that are typically optimized include reaction temperature, catalyst concentration, and the molar ratio of reactants researchgate.netresearchgate.net.

For equilibrium-limited reactions like esterification, the removal of water as it is formed can significantly increase the yield of the final product nih.gov. The temperature is typically set to the reflux temperature of the alcohol being used, which in this case is ethanol (78 °C). The catalyst concentration and the ratio of alcohol to the carboxylic acid or anhydride are often subject to optimization studies to find the most efficient conditions researchgate.netijcce.ac.ir.

Table 1: Key Parameters for Optimization of this compound Synthesis

ParameterTypical Range/ConditionPurpose
Molar Ratio (Ethanol:Anhydride) >2:1 (often large excess)Shifts equilibrium towards product formation.
Catalyst Concentrated H₂SO₄, p-TsOHTo protonate the carbonyl group, increasing its electrophilicity.
Temperature Reflux (approx. 78 °C)To increase the reaction rate.
Reaction Time Several hoursTo allow the reaction to reach completion.
Water Removal Not always implemented in lab scaleTo drive the equilibrium towards the product side.

Preparation of Key Precursors: 4-chlorophthalic Anhydride

The availability of high-purity 4-chlorophthalic anhydride is a critical prerequisite for the synthesis of this compound. Several synthetic routes to this intermediate have been developed, each with distinct advantages.

A prevalent method for synthesizing 4-chlorophthalic anhydride involves a two-step process starting from maleic anhydride and chloroprene (2-chloro-1,3-butadiene).

Diels-Alder Cyclization : The first step is a Diels-Alder reaction between maleic anhydride and chloroprene, which produces 4-chlorotetrahydrophthalic anhydride. This cycloaddition reaction is typically performed by heating the reactants, sometimes in a solvent like toluene or xylene google.compatsnap.comepo.org. An 85% yield for this step has been reported after distillation patsnap.comepo.org.

Aromatization : The second step is the dehydrogenation (aromatization) of the tetrahydrophthalic anhydride intermediate to form the stable aromatic ring of 4-chlorophthalic anhydride. Several methods exist for this transformation:

Bromination-Dehydrobromination : Aromatization can be achieved using bromine, which requires a subsequent step to handle the hydrogen bromide (HBr) byproduct google.com.

Transimidation : A more complex method involves a transimidation reaction. For instance, N-methyl-4-chlorophthalimide can react with 4-chlorotetrahydrophthalic anhydride to yield 4-chlorophthalic anhydride and N-methyl-4-chlorotetrahydrophthalimide google.comepo.org.

Catalytic Dehydrogenation : Heating the intermediate at high temperatures (e.g., 230 °C) in the presence of activated carbon and a stream of air can also effect aromatization, with reported yields of 67% prepchem.com.

Another significant route involves the direct chlorination of phthalic acid derivatives. For example, monosodium phthalate (B1215562) can be directly chlorinated using chlorine gas in an aqueous medium to produce 4-chlorophthalic acid monosodium salt. This salt is then desalted, and the resulting 4-chlorophthalic acid is dehydrated (cyclized) to form 4-chlorophthalic anhydride google.compatsnap.com.

To improve efficiency and reduce environmental impact, one-pot and solvent-free methods have been explored. A patented process describes a method where maleic anhydride and chloroprene are reacted to form 4-chlorotetrahydrophthalic anhydride, which is then aromatized using liquid bromine as the aromatizing agent google.com. This entire process can be conducted without any solvent, which simplifies the operation and avoids impurities introduced by solvents google.com. This approach reports a total yield of over 85% and a purity of over 99% google.com.

Table 2: Comparison of Synthesis Approaches for 4-chlorophthalic Anhydride

ApproachKey FeaturesAdvantages
Cyclization/Aromatization Multi-step process (Diels-Alder followed by dehydrogenation).Well-established, uses common starting materials.
Direct Chlorination Starts from phthalic acid derivatives.Fewer steps if starting material is readily available.
Solvent-Free Synthesis Avoids the use of organic solvents during the reaction.Reduced waste, simplified purification, lower cost, shorter process flow google.com.

Scaling up the synthesis of 4-chlorophthalic anhydride from the laboratory to a pilot plant requires careful optimization of reaction conditions to ensure safety, efficiency, and product quality. A pilot-plant scale synthesis has been described based on the chlorination of phthalic anhydride's sodium salt researchgate.net.

In this process, phthalic anhydride is neutralized with sodium hydroxide (B78521) in water to form the monosodium salt. This salt then undergoes electrophilic substitution with chlorine gas. The resulting sodium salt of 4-chlorophthalic acid is then acidified and dehydrated to yield the final product. The study found that optimal conditions on a pilot scale could lead to a production yield of 50-60% with a product purity of over 98.5% researchgate.net.

Table 3: Optimized Conditions for Pilot-Plant Synthesis of 4-chlorophthalic Anhydride researchgate.net

ParameterOptimal Condition
System pH 4.5 - 5.5
Mass Ratio (Water:Phthalic Anhydride) 2.0 - 2.2
Reaction Temperature 55 - 65 °C
Reaction Time 180 - 220 min

These optimized parameters are crucial for controlling the selectivity of the chlorination reaction and maximizing the conversion of phthalic anhydride on a larger scale researchgate.net.

Investigative Chemical Derivatization for Research Applications

The chemical structure of this compound, featuring a chlorinated aromatic ring and two diethyl ester functionalities, allows for a range of chemical modifications. These derivatizations are instrumental in the development of new materials and molecules with tailored properties for specific research applications.

One significant derivatization is the use of this compound in coupling reactions to synthesize more complex molecules. For instance, it serves as a key reactant in the preparation of 3,3',4,4'-biphenyltetracarboxylic acid and its derivatives. This reaction typically involves the coupling of two molecules of the 4-halophthalic acid ester in an aprotic polar solvent. The process is conducted in the presence of a pre-prepared triphenylphosphine-nickel chloride or trialkylphosphine-nickel chloride catalyst, with zinc powder acting as the reducing agent and an alkali metal halide as a promoting agent. The resulting biphenyltetra acid esters can be subsequently hydrolyzed to the corresponding acid, which can then be converted to the dianhydride, a valuable monomer for polyimides.

The ester groups of this compound are also amenable to various transformations, characteristic of ester chemistry. These include:

Hydrolysis: The ester can be hydrolyzed back to 4-chlorophthalic acid under acidic or basic conditions. Basic hydrolysis, also known as saponification, is an irreversible process that yields the carboxylate salt and ethanol.

Transesterification: Reaction with a different alcohol in the presence of an acid or base catalyst can produce a different dialkyl 4-chlorophthalate.

Aminolysis: Treatment with ammonia or amines can convert the diethyl ester into the corresponding diamide.

Reduction: The use of strong reducing agents like lithium aluminum hydride (LiAlH₄) can reduce the ester groups to primary alcohols. Utilizing a milder reducing agent such as diisobutylaluminum hydride (DIBAL-H) can potentially lead to the formation of the corresponding dialdehyde.

Grignard Reaction: Reaction with Grignard reagents (RMgX) can lead to the formation of tertiary alcohols, where two identical R groups from the Grignard reagent add to each carbonyl carbon of the ester.

These derivatization reactions enable researchers to use this compound as a building block for a wide array of new compounds with potential applications in materials science, medicinal chemistry, and other areas of chemical research.

Derivatization Reaction Reagents Product Type Potential Application
Coupling ReactionNi-phosphine catalyst, Zn, alkali metal halideBiphenyltetracarboxylic acid derivativesMonomers for polyimides
Hydrolysis (Saponification)Base (e.g., NaOH)4-Chlorophthalate saltIntermediate for 4-chlorophthalic acid
AminolysisAmmonia or Amines4-ChlorophthalamideSynthesis of nitrogen-containing compounds
ReductionLiAlH₄4-Chloro-1,2-benzenedimethanolSynthesis of diols
Grignard ReactionGrignard Reagent (RMgX)Tertiary alcoholsSynthesis of complex alcohols

Novel Reaction Pathways and Intermediates in Synthesis

The primary route to this compound involves the esterification of 4-chlorophthalic anhydride. Therefore, innovative synthetic strategies often focus on the efficient and selective production of this key precursor.

Several pathways to synthesize 4-chlorophthalic anhydride have been explored:

Direct Chlorination of Phthalic Anhydride: This method involves the direct chlorination of phthalic anhydride. However, this can lead to a mixture of isomers which can be challenging to separate. A patented method describes the chlorination of phthalic anhydride in water, followed by vacuum dehydration to yield the desired product.

Electrophilic Substitution of Monosodium Phthalate: A pilot-plant scale synthesis has been developed involving the electrophilic substitution of chlorine gas on the sodium salt of phthalic anhydride in an aqueous medium. This method is followed by acidification, dehydration, and rectification to obtain high-purity 4-chlorophthalic anhydride. The reaction conditions, such as pH, temperature, and reaction time, are optimized to maximize the yield and conversion rate.

Diels-Alder Reaction and Aromatization: A notable route to avoid isomer mixtures involves the Diels-Alder condensation of maleic anhydride with 2-chloro-1,3-butadiene (chloroprene). This reaction forms 4-chlorotetrahydrophthalic anhydride. The subsequent step is the aromatization of this intermediate to yield 4-chlorophthalic anhydride. Aromatization can be achieved through various methods, including chemical oxidation or catalytic dehydrogenation. This pathway offers better control over the regioselectivity of the chlorination.

Transimidation Route: An alternative approach involves the transimidation between a substituted N-alkyl phthalimide and a substituted tetrahydrophthalic anhydride. For instance, 4-chlorophthalic anhydride can be produced by the transimidation of N-methyl-4-chlorophthalimide with 4-chlorotetrahydrophthalic anhydride. The N-methyl-4-chlorotetrahydrophthalimide byproduct can be aromatized back to N-methyl-4-chlorophthalimide, creating a potentially continuous process.

Once 4-chlorophthalic anhydride is obtained, the synthesis of this compound is typically achieved through a standard esterification reaction with ethanol, usually in the presence of an acid catalyst like sulfuric acid.

Synthetic Pathway to 4-Chlorophthalic Anhydride Key Reactants Key Intermediates Advantages
Direct ChlorinationPhthalic anhydride, Chlorine-Direct approach
Electrophilic SubstitutionMonosodium phthalate, ChlorineSodium salt of 4-chlorophthalic acidSuitable for pilot-plant scale
Diels-Alder ReactionMaleic anhydride, 2-Chloro-1,3-butadiene4-Chlorotetrahydrophthalic anhydrideAvoids isomeric mixtures
TransimidationN-methyl-4-chlorophthalimide, 4-Chlorotetrahydrophthalic anhydrideN-methyl-4-chlorotetrahydrophthalimidePotential for a continuous process

Environmental Occurrence, Fate, and Transport Studies in Research

Distribution and Environmental Presence in Academic Investigations

Phthalate (B1215562) esters are among the most frequently detected organic contaminants in the environment. nih.gov Their presence is widespread, from urban and industrial areas to remote locations, indicating their potential for long-range transport. wisdomlib.orgmdpi.com High concentrations are often found in wastewater treatment plant effluents, which are a primary source of their release into aquatic environments. nih.govculligan.com For instance, studies have detected various phthalates in raw and treated wastewater, surface runoff, and river systems. culligan.comresearchgate.net

While specific data for Diethyl 4-chlorophthalate is not available, chlorinated derivatives of phthalates have been noted to form during wastewater treatment processes involving chlorination. wisdomlib.org The presence of halogenated organic compounds in the environment is a subject of concern due to their tendency to be toxic and persistent. researchgate.net The chlorination of the phthalate structure is expected to alter its physicochemical properties, influencing its distribution. For example, halogenation generally increases a compound's hydrophobicity (tendency to avoid water), which would affect its partitioning between water and other environmental media like sediment or biota. acs.org

To illustrate the typical distribution of common phthalates in the environment, the following table presents concentration ranges found in various matrices for compounds like Dimethyl phthalate (DMP), Di-n-butyl phthalate (DBP), and Di(2-ethylhexyl) phthalate (DEHP).

Table 1: Example Concentrations of Common Phthalate Esters in Environmental Media Note: This data is for common, non-chlorinated phthalates and is intended for illustrative purposes due to the lack of specific data for this compound.

Phthalate EsterEnvironmental MatrixConcentration Range
Dimethyl phthalate (DMP)Atmospheric Particulate MatterN.D. - 10.4 ng/m³ nih.gov
Fresh WaterN.D. - 31.7 µg/L nih.gov
SoilN.D. - 316 µg/kg (dry weight) nih.gov
Di-n-butyl phthalate (DBP)Agricultural SoilUp to 135 µg/kg encyclopedia.pub
Wastewater EffluentHigh environmental risk noted researchgate.net
Di(2-ethylhexyl) phthalate (DEHP)Wastewater Influent3.4 - 34 µg/L culligan.com
Wastewater Effluent0.083 - 6.6 µg/L culligan.com
River WaterUp to 60 µg/L researchgate.net
SedimentsUp to 41.4 µg/g researchgate.net

N.D. = Not Detected

Environmental Transport Mechanisms of Phthalate Esters

The transport of phthalates in the environment is governed by their physicochemical properties, such as volatility, water solubility, and their tendency to adsorb to organic matter. researchgate.net These properties vary depending on the specific ester, particularly the length and structure of the alcohol side-chains. tandfonline.com

Phthalates can enter the atmosphere through volatilization from consumer products and industrial emissions. acs.orgresearchgate.net Once in the air, they can exist in the vapor phase or adsorb to airborne particulate matter. epo.org The distribution between these two phases depends on the compound's vapor pressure and the ambient temperature. acs.org Lower molecular weight phthalates like DEP are more volatile than higher molecular weight ones. culligan.com

Atmospheric transport can be a significant pathway for the distribution of these compounds to remote areas. mdpi.comepo.org For example, chlorinated organophosphate esters, which are analogous halogenated esters, are known to undergo long-distance atmospheric transport. nih.gov The addition of a chlorine atom to the diethyl phthalate structure would likely decrease its vapor pressure, potentially leading to a greater proportion sorbing to atmospheric particles, which can then be transported long distances and removed from the atmosphere via wet or dry deposition. epo.org The atmospheric half-life of DEP due to reaction with hydroxyl radicals is estimated to be around 22.2 hours, suggesting it is somewhat persistent during transport. researchgate.netepo.org

Phthalates are introduced into aquatic systems primarily through wastewater effluent and runoff. culligan.comresearchgate.net Their transport and fate in this environment are controlled by their water solubility and their octanol-water partition coefficient (Kow), a measure of hydrophobicity. tandfonline.com Phthalates with lower molecular weight and higher water solubility, such as DEP, tend to remain dissolved in the water column. researchgate.net In contrast, more hydrophobic phthalates preferentially partition from the water to organic matter in suspended solids and bottom sediments. tandfonline.comresearchgate.net

The chlorination of the phthalate ring would increase the molecule's hydrophobicity and Kow value. Therefore, this compound is expected to have a stronger affinity for sediment and suspended particles than non-chlorinated DEP. acs.org This increased sorption would reduce its concentration in the water column but lead to its accumulation in sediments, where it may persist. tandfonline.com The relevance of removal via adsorption to sludge in wastewater treatment plants increases with the lipophilic character of the compound. culligan.com

When phthalates contaminate soil, often through the application of sewage sludge or the use of plastic mulching in agriculture, their mobility is largely determined by sorption to soil organic matter. nih.govnih.gov The organic carbon partition coefficient (Koc) is a key parameter indicating the extent of this sorption. Phthalates with higher hydrophobicity bind more strongly to soil particles, which reduces their mobility and potential to leach into groundwater. Conversely, in soils with low organic matter content, leaching to groundwater is a greater possibility. researchgate.netresearchgate.net

Given that chlorination increases hydrophobicity, this compound would be expected to have a higher Koc value than DEP. This suggests it would adsorb more strongly to soil organic matter, making it less mobile and less likely to leach into groundwater compared to its non-chlorinated counterpart. acs.org

Environmental Transformation Processes of Chlorinated Phthalates

Phthalate esters undergo several transformation processes in the environment, including biodegradation, hydrolysis, and photolysis. encyclopedia.pub For most non-halogenated phthalates, aerobic biodegradation is considered the primary degradation pathway. nih.gov Many microorganisms are capable of degrading phthalates, typically by first hydrolyzing the ester bonds to form phthalic acid and the corresponding alcohol, which are then further mineralized. researchgate.net

However, halogenated organic compounds are often more resistant to degradation than their non-halogenated parent compounds. wisdomlib.orgresearchgate.net The presence of a chlorine atom on the aromatic ring can make the compound more recalcitrant to microbial attack. acs.org While some microbes can dehalogenate aromatic compounds, the process can be slow. acs.org Under anoxic or anaerobic conditions, such as in some sediments or groundwater, reductive dechlorination—where the chlorine atom is removed and replaced with a hydrogen atom—can be a significant transformation pathway for chlorinated compounds. Abiotic degradation processes like hydrolysis and photolysis are generally considered slow or insignificant for the environmental fate of DEP, and this would likely hold true for its chlorinated derivative. researchgate.netresearchgate.net

Modeling Environmental Fate of Chlorinated Phthalate Esters

Environmental fate models are computational tools used to predict the distribution, persistence, and concentration of chemicals in the environment. mdpi.com These models use a chemical's physicochemical properties (e.g., water solubility, vapor pressure, Kow, Koc) and reactivity (e.g., degradation half-lives) along with environmental parameters to simulate its behavior. tandfonline.com

To model the environmental fate of this compound, specific data for these properties would be required. While these are not available, quantitative structure-property relationship (QSPR) models can be used to estimate them. Based on the general effects of chlorination, a model for this compound would need to account for:

Increased Hydrophobicity: A higher Kow would lead to predictions of greater partitioning into sediment, soil organic carbon, and biota. tandfonline.com

Reduced Volatility: A lower vapor pressure would decrease the rate of evaporation from water and soil surfaces.

Increased Persistence: Longer degradation half-lives would need to be used, reflecting the greater resistance of halogenated compounds to biodegradation. wisdomlib.orgmdpi.com

Models like the TaPL3 model have been used to illustrate that while the environmental persistence of some higher molecular weight phthalates is greater, their increased propensity to partition to aerosols and soils reduces their potential for long-range transport. tandfonline.com A similar trade-off would likely be predicted for a chlorinated phthalate ester.

Degradation Pathways and Biotransformation Research

Abiotic Degradation Mechanisms

Abiotic degradation encompasses the chemical transformation of a compound without the involvement of biological organisms. Key mechanisms for phthalate (B1215562) esters include hydrolysis, photolysis, and oxidation.

The hydrolysis of phthalate esters is a significant degradation pathway in aqueous environments. This process involves the cleavage of the ester bonds, leading to the formation of the corresponding monoester and, subsequently, phthalic acid. The rate of hydrolysis is highly dependent on the pH of the surrounding medium.

While specific studies on Diethyl 4-chlorophthalate are limited, the general principles of phthalate ester hydrolysis can be applied. Both acid- and base-catalyzed hydrolysis are recognized as important transformation processes for phthalates. Under acidic or basic conditions, the ester linkages are more susceptible to cleavage. In neutral environments, hydrolysis can also occur, particularly at elevated temperatures. The primary products of the hydrolysis of a phthalate diester are the corresponding monoester and alcohol, followed by the formation of phthalic acid and another molecule of alcohol.

Table 1: General Hydrolytic Degradation Products of Phthalate Diesters

ReactantConditionPrimary ProductSecondary Product
Phthalate DiesterAcidic/Basic/NeutralPhthalate MonoesterPhthalic Acid

This table illustrates the general, sequential products of phthalate diester hydrolysis. The specific kinetics would vary based on the exact structure of the phthalate and the environmental conditions.

Photolytic degradation involves the breakdown of a chemical compound by light, particularly ultraviolet (UV) radiation. For phthalate esters, this can be a significant abiotic degradation route, often involving reactions with hydroxyl radicals in the atmosphere.

Studies on the closely related compound, diethyl phthalate (DEP), provide insights into the potential photolytic pathways for this compound. The photodegradation of DEP has been shown to be enhanced by the presence of UV irradiation in combination with a Fenton reagent (UV/H2O2/Fe2+). This process generates highly reactive hydroxyl radicals that attack the DEP molecule. The degradation kinetics are influenced by factors such as the concentration of hydrogen peroxide, ferrous ions, and the pH of the solution. For instance, one study found the highest degradation percentage (75.8%) of DEP within 120 minutes at a pH of 3. nih.gov The degradation of DEP in such advanced oxidation processes typically follows pseudo-first-order kinetics.

Table 2: Factors Influencing Photolytic Degradation of Diethyl Phthalate (DEP)

ParameterOptimal Condition for DEP DegradationReference
pH 3 nih.gov
H2O2 Concentration 5.00 x 10-4 mol L-1 nih.gov
Fe2+ Concentration 1.67 x 10-4 mol L-1 nih.gov

This data is based on studies of Diethyl Phthalate (DEP) and serves as a proxy for understanding the potential photolytic degradation of this compound.

Oxidative degradation is a key process in the transformation of organic pollutants. For phthalates, this often involves advanced oxidation processes (AOPs) that generate potent oxidizing agents like hydroxyl radicals.

Research on diethyl phthalate (DEP) has demonstrated its degradation through various oxidative methods. The photochemically-enhanced Fenton reaction has been shown to effectively decompose DEP. nih.gov Another study investigated the degradation of DEP using electrogenerated hydroxyl radicals, identifying intermediates such as monoethyl phthalate (MEP) and phthalic acid (PA), as well as various aliphatic carboxylic acids. nih.gov Furthermore, comparative studies on DEP degradation by UV/H2O2 and UV/TiO2 have shown that the removal efficiency is influenced by initial concentration, pH, and the presence of various ions. nih.gov These findings suggest that similar oxidative pathways, initiated by hydroxyl radical attack, are likely relevant for the degradation of this compound.

Advanced Analytical Methodologies and Spectroscopic Characterization for Research

Chromatographic Techniques for Detection and Quantification

Chromatographic methods are fundamental in the analytical chemistry of Diethyl 4-chlorophthalate, enabling its separation from complex matrices and subsequent quantification. Gas chromatography and liquid chromatography, particularly when coupled with mass spectrometry, offer the high sensitivity and selectivity required for trace-level analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) Applications

Gas Chromatography-Mass Spectrometry (GC-MS) is a well-established and widely utilized technique for the analysis of phthalates, including chlorinated analogues like this compound. The method's popularity stems from its simplicity, speed, and cost-effectiveness. researchgate.net GC-MS provides not only quantitative data but also mass spectral information that aids in the structural elucidation and confirmation of the analyte. nih.gov

The general approach for phthalate (B1215562) analysis by GC-MS involves dissolving the sample in a suitable solvent, such as tetrahydrofuran, followed by precipitation of any polymeric material with a solvent like hexane. The resulting solution is then introduced into the GC-MS system. cpsc.gov For the analysis of this compound, a capillary column such as a DB-5MS is commonly employed for separation. nih.gov The mass spectrometer is then used for detection and quantification, often operating in selected ion monitoring (SIM) mode to enhance sensitivity and selectivity for the target analyte. jeol.com

Table 1: Typical GC-MS Parameters for Phthalate Analysis

Parameter Value
Column DB-5MS (30 m x 0.25 mm x 0.25 µm)
Injector Temperature 280 °C
Oven Program Initial 100 °C (1 min), ramp to 280 °C at 10 °C/min, then to 310 °C at 5 °C/min (hold 5 min) nih.gov
Carrier Gas Helium at a constant flow of 1 mL/min nih.gov
Injection Mode Splitless
MSD Transfer Line 280 °C
Ion Source Temperature 230 °C
Quadrupole Temperature 150 °C
Ionization Mode Electron Ionization (EI) at 70 eV

| Detection Mode | Selected Ion Monitoring (SIM) |

Development of Stability-Indicating Analytical Methods

A stability-indicating analytical method is a validated quantitative procedure that can detect changes in the drug substance or drug product over time. chromatographyonline.com Such a method must be able to separate the active pharmaceutical ingredient from its degradation products, process impurities, and excipients. ijpsr.com The development of a stability-indicating HPLC method for this compound would involve subjecting the compound to forced degradation under various stress conditions as mandated by the International Council for Harmonisation (ICH) guidelines. nih.gov

These stress conditions typically include:

Acidic and Basic Hydrolysis: Treatment with strong acids (e.g., HCl) and bases (e.g., NaOH) at elevated temperatures.

Oxidation: Exposure to oxidizing agents like hydrogen peroxide.

Thermal Degradation: Heating the solid or solution form of the compound.

Photodegradation: Exposing the compound to UV and visible light. nih.gov

Sample Preparation and Extraction Methodologies for Research Matrices

Effective sample preparation is critical for the accurate and precise analysis of this compound, as it serves to isolate the analyte from interfering components of the matrix. researchgate.net The choice of extraction method depends on the nature of the sample matrix (e.g., environmental, biological, or industrial).

Liquid-Liquid Extraction (LLE): This is a traditional and widely used technique for extracting phthalates from aqueous samples. researchgate.net It involves partitioning the analyte between the aqueous sample and an immiscible organic solvent. researchgate.net For beverage samples, a common LLE procedure involves using n-hexane as the extraction solvent. nih.gov

Solid-Phase Extraction (SPE): SPE is a more modern and efficient alternative to LLE, offering advantages such as reduced solvent consumption and higher sample throughput. sigmaaldrich.com For the extraction of phthalates from water and beverage samples, C18 SPE cartridges are commonly employed. mdpi.comnih.gov The process involves conditioning the cartridge, loading the sample, washing away interferences, and finally eluting the analyte with a suitable organic solvent. sigmaaldrich.com

QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): This method, originally developed for pesticide residue analysis in food, has been adapted for the extraction of phthalates from various matrices. mdpi.com It typically involves an initial extraction with acetonitrile followed by a cleanup step using dispersive SPE with sorbents like primary secondary amine (PSA) to remove interfering matrix components. mdpi.com

Table 3: Overview of Sample Preparation Techniques for Phthalate Analysis

Technique Principle Typical Solvents/Sorbents Applications
Liquid-Liquid Extraction (LLE) Partitioning of the analyte between two immiscible liquid phases. researchgate.net n-Hexane, Dichloromethane nih.govresearchgate.net Aqueous samples (e.g., beverages, water) nih.gov
Solid-Phase Extraction (SPE) Adsorption of the analyte onto a solid sorbent, followed by elution. sigmaaldrich.com C18, Styrene-divinylbenzene sigmaaldrich.commdpi.com Water, beverages, biological fluids mdpi.comnih.gov

| QuEChERS | Acetonitrile extraction followed by dispersive SPE cleanup. mdpi.com | Acetonitrile, PSA, C18 mdpi.com | Food and environmental samples mdpi.com |

Spectroscopic Characterization of this compound and Its Derivatives

Spectroscopic techniques are indispensable for the structural confirmation of this compound and its derivatives. Infrared spectroscopy provides information about the functional groups present in the molecule.

Infrared (IR) Spectroscopy for Structural Confirmation

Infrared (IR) spectroscopy is a powerful tool for the identification of functional groups within a molecule. purdue.edu The IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its ester and chlorinated aromatic structure. spectroscopyonline.com

The key functional groups and their expected IR absorption regions are:

C=O Stretch (Ester): A strong absorption band is anticipated in the region of 1720-1740 cm⁻¹, which is characteristic of the carbonyl group in an ester. pressbooks.pub For aromatic esters, this peak is typically observed between 1715 and 1730 cm⁻¹. spectroscopyonline.com

C-O Stretch (Ester): Two distinct C-O stretching vibrations are expected. The C-C-O stretch is typically found between 1310 and 1250 cm⁻¹, while the O-C-C stretch appears in the 1130 to 1100 cm⁻¹ range for aromatic esters. spectroscopyonline.com

Aromatic C=C Stretch: The presence of the benzene ring will give rise to several bands in the 1400-1600 cm⁻¹ region. vscht.cz

Aromatic C-H Stretch: These vibrations typically appear at wavenumbers greater than 3000 cm⁻¹. vscht.cz

C-Cl Stretch: The carbon-chlorine stretching vibration is expected in the fingerprint region, generally between 850 and 550 cm⁻¹. libretexts.org

By analyzing the positions and intensities of these absorption bands, the chemical structure of this compound can be confirmed.

Table 4: Predicted Characteristic IR Absorption Bands for this compound

Functional Group Vibration Type Expected Wavenumber (cm⁻¹)
Carbonyl (Ester) C=O Stretch 1715 - 1730 spectroscopyonline.com
Ester Linkage C-C-O Stretch 1250 - 1310 spectroscopyonline.com
Ester Linkage O-C-C Stretch 1100 - 1130 spectroscopyonline.com
Aromatic Ring C=C Stretch 1400 - 1600 vscht.cz
Aromatic Ring C-H Stretch > 3000 vscht.cz

Ultraviolet-Visible (UV-Vis) Spectroscopy for Degradation Kinetics Monitoring and Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, providing information about its electronic transitions. shivajicollege.ac.innih.gov For this compound, the aromatic ring and carbonyl groups act as chromophores, leading to characteristic absorption bands in the UV region, primarily due to π→π* transitions.

This technique is particularly valuable for monitoring the degradation of the compound in environmental or laboratory settings. mdpi.comresearchgate.net For instance, in photocatalytic degradation studies involving catalysts like titanium dioxide (TiO₂) or bismuth tungstate (Bi₂WO₆), the concentration of this compound can be tracked over time by measuring the decrease in absorbance at its maximum absorption wavelength (λmax). frontiersin.org The rate of disappearance of the primary absorption peak allows for the calculation of degradation kinetics. mdpi.comfrontiersin.orgresearchgate.net Studies on similar phthalate esters demonstrate that the degradation pathways can involve attacks on both the ester side chains and the benzene ring, leading to the formation of various intermediates and, eventually, ring-opening byproducts. frontiersin.org

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a cornerstone technique for determining the molecular weight and elucidating the structure of compounds by analyzing the mass-to-charge ratio (m/z) of their ions. youtube.com For this compound (C₁₂H₁₃ClO₄), the exact molecular weight is 256.0451 g/mol .

In an electron ionization (EI) mass spectrum, this compound would exhibit a molecular ion peak ([M]⁺) at m/z 256. Due to the natural isotopic abundance of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), a characteristic [M+2]⁺ peak at m/z 258 would also be observed with about one-third the intensity of the [M]⁺ peak.

The fragmentation pattern provides a structural fingerprint of the molecule. libretexts.org Phthalate esters are known for characteristic fragmentation pathways. nih.gov Common fragment ions for this compound would likely include:

Loss of an ethoxy radical (•OCH₂CH₃) to form an acylium ion.

Loss of an ethanol molecule (CH₃CH₂OH).

Formation of a protonated phthalic anhydride-type ion, which is often a very stable and abundant fragment in the spectra of phthalates. nih.gov

Table 2: Predicted Key Mass Spectrometry Fragments for this compound
m/z Value Proposed Fragment Ion Formation Pathway
256/258[C₁₂H₁₃³⁵ClO₄]⁺ / [C₁₂H₁₃³⁷ClO₄]⁺Molecular Ion ([M]⁺)
211/213[M - OCH₂CH₃]⁺Loss of ethoxy radical
183/185[M - OCH₂CH₃ - CO]⁺Subsequent loss of CO
149[C₈H₅O₃]⁺Protonated phthalic anhydride (B1165640) (common for phthalates)

Other Analytical Approaches

Beyond the primary spectroscopic methods, other analytical techniques offer complementary information for the comprehensive study of phthalates.

Electrochemical Methods in Phthalate Research

Electrochemical methods have emerged as sensitive, cost-effective, and miniaturizable alternatives for the detection of phthalates. ccspublishing.org.cnnih.gov Techniques such as voltammetry and electrochemical impedance spectroscopy (EIS) can be used for the quantitative analysis of these compounds. mdpi.com The principle often relies on the electrochemical oxidation or reduction of the phthalate molecule at the surface of a modified electrode. acs.org

Researchers have developed various sensors, including those based on nanomaterials like graphene or molecularly imprinted polymers (MIPs), to enhance selectivity and sensitivity for specific phthalate esters. ccspublishing.org.cnmdpi.com These sensors measure changes in current or impedance as the phthalate interacts with the electrode surface, allowing for detection at very low concentrations. mdpi.comacs.org While much of the research focuses on common phthalates like DEHP or DBP, the methodologies are adaptable for chlorinated phthalates. ccspublishing.org.cnmiami.edu

Adsorbable Organic Halogen (AOX) Determination Techniques in Environmental Samples

Adsorbable Organic Halogen (AOX) is a sum parameter used to quantify the total amount of organically bound halogens (chlorine, bromine, and iodine) in a water or solid sample. wikipedia.orgmdpi.comeuropa.eu As a chlorinated organic compound, this compound would contribute to the AOX value of an environmental sample.

Theoretical and Computational Studies

Quantum Chemical Calculations of Diethyl 4-chlorophthalate Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and reactivity of molecules. nih.govresearchgate.net These calculations can predict various molecular parameters that govern chemical reactions.

Quantum chemical methods are crucial for mapping out the potential energy surfaces of chemical reactions, allowing for the identification of transition states and the calculation of activation energies. This information is vital for understanding the mechanisms of reactions such as hydrolysis, oxidation, and biodegradation, which are key to the environmental degradation of this compound. nih.gov

For instance, the hydrolysis of the ester groups is a probable degradation pathway. Computational studies can model the attack of a water molecule or a hydroxide (B78521) ion on the carbonyl carbon of the ester functional group. By calculating the energies of the reactants, intermediates, transition states, and products, the reaction's feasibility and rate can be estimated. The presence of the chlorine atom on the phthalate (B1215562) ring can influence the reactivity of the ester groups through its electronic effects (inductive and resonance effects), which can be quantified through these calculations.

Table 1: Theoretical Investigation of Reaction Mechanisms for this compound

Reaction TypeComputational MethodKey Parameters CalculatedInsights Gained
HydrolysisDFT (e.g., B3LYP/6-311++G(d,p))Transition state geometry, Activation energy (Ea), Reaction enthalpy (ΔH)Elucidation of the step-by-step mechanism of ester cleavage, prediction of reaction rates under different pH conditions.
OxidationDFT, Time-Dependent DFT (TD-DFT)Ionization potential, Electron affinity, Frontier molecular orbital energies (HOMO/LUMO)Identification of the most likely sites for oxidative attack (e.g., by hydroxyl radicals), prediction of photodegradation pathways.
BiodegradationMolecular Docking, Quantum Mechanics/Molecular Mechanics (QM/MM)Binding affinity to enzymes, Energy barriers for enzymatic reactionsIdentification of potential enzymes capable of degrading the molecule, understanding the initial steps of microbial degradation. nih.gov

This table is illustrative and based on general computational chemistry methodologies.

The stability of this compound and its electronic properties can be thoroughly investigated using quantum chemical calculations. Parameters such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies are important indicators of a molecule's ability to donate or accept electrons, respectively, which is directly related to its reactivity. mdpi.com

The molecular electrostatic potential (MEP) surface can also be calculated to visualize the charge distribution within the molecule. This allows for the identification of electron-rich (nucleophilic) and electron-poor (electrophilic) regions, predicting how the molecule will interact with other chemical species. For this compound, the electronegative oxygen and chlorine atoms would be expected to be regions of negative electrostatic potential, while the hydrogen atoms of the ethyl groups would be regions of positive potential.

Table 2: Predicted Electronic Properties of this compound

PropertySignificancePredicted Trend for this compound
Dipole MomentInfluences solubility in polar solvents and intermolecular interactions.Expected to have a significant dipole moment due to the polar C=O, C-O, and C-Cl bonds.
PolarizabilityAffects the strength of van der Waals interactions.The aromatic ring and ester groups contribute to a relatively high polarizability.
HOMO-LUMO GapA smaller gap generally indicates higher reactivity.The presence of the aromatic ring and heteroatoms would influence this gap, affecting its susceptibility to electronic excitation and reaction.
Proton AffinityRelates to the basicity of the molecule.The carbonyl oxygens are the most likely sites for protonation.
Ionization EnergyThe energy required to remove an electron, related to its tendency to be oxidized.The value would be characteristic of chlorinated aromatic esters.

This table presents expected trends based on the chemical structure of this compound and general principles of computational chemistry. nih.govquantumsimm.com

Molecular Modeling and Simulation of Phthalate Esters

Molecular modeling and simulation techniques, such as molecular mechanics and molecular dynamics, are used to study the behavior of larger systems, including the interactions of molecules with their environment.

The three-dimensional structure and flexibility of this compound are important for its physical properties and biological activity. Conformational analysis can be performed to identify the most stable arrangements of the two ethyl ester side chains relative to the phthalate ring. The rotation around the C-O bonds of the ester groups will likely lead to several low-energy conformers.

Intermolecular interactions play a crucial role in the physical state of the compound and its interactions with other molecules. For this compound, the primary intermolecular forces would be:

Hydrogen bonding: While this compound cannot donate hydrogen bonds, the oxygen atoms of the carbonyl groups can act as hydrogen bond acceptors, allowing for interactions with protic solvents like water or with biological macromolecules. nih.gov

Molecular dynamics simulations can be used to study the behavior of a collection of this compound molecules, providing insights into properties like density, viscosity, and diffusion coefficients in different media.

Table 3: Intermolecular Interactions Involving this compound

Interaction TypeMolecular OriginSignificance
Van der Waals - DispersionFluctuations in electron density.Major contributor to the overall cohesive energy, influences boiling point and solubility in nonpolar solvents.
Van der Waals - Dipole-DipoleInteraction between permanent dipoles of the ester and chloro groups.Contributes to the cohesive energy and influences the orientation of molecules in the condensed phase.
Hydrogen Bonding (Acceptor)Interaction of carbonyl oxygens with H-bond donors.Important for solubility in protic solvents and for interactions with biological targets like proteins and DNA. researchgate.net

This table is a qualitative description of the types of intermolecular forces expected for this compound.

Computational Environmental Fate Modeling

Computational models are essential for predicting the environmental distribution and persistence of chemicals. These models use the physicochemical properties of a compound to simulate its behavior in different environmental compartments.

Environmental fate models, such as fugacity-based models, can predict how this compound would partition between air, water, soil, and sediment. defra.gov.uk Key input parameters for these models include vapor pressure, water solubility, and partition coefficients like the octanol-water partition coefficient (Kow) and the organic carbon-water (B12546825) partition coefficient (Koc). While experimental data is preferred, these parameters can also be estimated using Quantitative Structure-Property Relationship (QSPR) models.

These models can simulate various transport and transformation processes:

Transport: Advection and diffusion in air and water, deposition from the atmosphere, and leaching through soil.

Transformation: Biodegradation, hydrolysis, and photolysis. The rates of these processes are often inputs to the model, which can be informed by experimental data or quantum chemical calculations. researchgate.net

By integrating these processes, computational models can estimate the likely environmental concentrations of this compound in different environmental media, its persistence (half-life), and its potential for long-range transport. nih.gov

Table 4: Parameters for Computational Environmental Fate Modeling of this compound

ParameterDefinitionImportance for Modeling
Vapor PressureThe pressure exerted by the vapor in equilibrium with the liquid at a given temperature.Determines the tendency to partition into the atmosphere.
Water SolubilityThe maximum amount of the substance that can dissolve in water.Influences the concentration in aquatic systems and the potential for leaching.
Octanol-Water Partition Coefficient (Kow)The ratio of the concentration in octanol (B41247) to the concentration in water at equilibrium.Indicates the potential for bioaccumulation in fatty tissues.
Organic Carbon-Water Partition Coefficient (Koc)Describes the tendency to adsorb to organic matter in soil and sediment.Affects mobility in soil and bioavailability in aquatic systems.
Biodegradation RateThe rate at which the compound is broken down by microorganisms.A key factor in determining environmental persistence. researchgate.net
Hydrolysis RateThe rate of reaction with water.An important degradation pathway for esters.
Photolysis RateThe rate of degradation by light.Can be a significant removal process in surface waters and the atmosphere.

This table outlines the key parameters used in environmental fate models.

Integration of QSAR Models for Fate Characteristics

Quantitative Structure-Activity Relationship (QSAR) models are computational tools that correlate the structural properties of a chemical with its biological activity or environmental fate. researchgate.netaftonchemical.com These models are integral to modern chemical risk assessment, offering a cost-effective and time-efficient alternative to extensive experimental testing. researchgate.netljmu.ac.uk For this compound, QSAR models are employed to predict key environmental fate characteristics, including persistence, bioaccumulation, and ecotoxicity. The predictions are derived from molecular descriptors that quantify various aspects of the molecule's structure, such as its size, shape, and electronic properties.

The predictive power of QSAR modeling is particularly valuable for compounds like this compound, where comprehensive experimental data on environmental behavior may be limited. researchgate.net Regulatory bodies such as the U.S. Environmental Protection Agency (EPA) and the European Chemicals Agency (ECHA) accept data from validated QSAR models as part of a weight-of-evidence approach to chemical safety assessment. aftonchemical.comljmu.ac.uk

Bioaccumulation: The potential for a chemical to accumulate in living organisms is a critical aspect of its environmental risk profile. QSAR models estimate the bioconcentration factor (BCF), often using the octanol-water partition coefficient (log Kow) as a primary descriptor. nih.gov For this compound, a higher log Kow value suggests a greater tendency to partition into fatty tissues, indicating a potential for bioaccumulation. Models like BCFBAF™ within EPI Suite™ use regression-based equations to predict the BCF value based on log Kow and other structural features, such as molecular weight and correction factors for specific chemical classes.

Ecotoxicity: QSAR models can also predict the potential toxicity of this compound to various aquatic organisms. nih.gov The ECOSAR™ (Ecological Structure Activity Relationships) model, for example, estimates acute and chronic toxicity to fish, invertebrates, and algae. It classifies chemicals based on their structure (e.g., phthalate esters) and applies specific QSAR equations to predict toxic concentrations like the LC50 (lethal concentration for 50% of the test population) and EC50 (effective concentration for 50% of the test population). These models often suggest a narcotic mode of action for phthalates, where toxicity is primarily driven by hydrophobicity. researchgate.netnih.gov

The integration of these QSAR-derived endpoints provides a holistic, albeit predictive, profile of this compound's likely behavior and impact in the environment. The reliability of these predictions is contingent on the model's applicability domain; that is, the model must have been trained on a set of chemicals with structures and properties similar to this compound. aftonchemical.com

Predicted Environmental Fate Parameters using QSAR

The following table presents illustrative data for this compound as predicted by commonly used QSAR models. These values are estimates and serve to guide further experimental investigation.

ParameterPredicted ValueQSAR Model/PlatformSignificance
Biodegradation Not readily biodegradableBIOWIN™ (EPI Suite™)Suggests potential for persistence in aquatic and soil environments.
Bioconcentration Factor (BCF) 150 L/kgBCFBAF™ (EPI Suite™)Indicates a moderate potential for bioaccumulation in aquatic organisms.
Atmospheric Oxidation Half-Life 2.5 daysAOPWIN™ (EPI Suite™)Predicts relatively rapid degradation in the atmosphere via reaction with hydroxyl radicals.
Aquatic Toxicity (Fish 96-hr LC50) 5.2 mg/LECOSAR™Suggests moderate acute toxicity to fish.
Aquatic Toxicity (Daphnia 48-hr LC50) 8.1 mg/LECOSAR™Suggests moderate acute toxicity to aquatic invertebrates.
Aquatic Toxicity (Green Algae 96-hr EC50) 12.5 mg/LECOSAR™Suggests moderate toxicity to algae.

Note: The values presented in this table are hypothetical and for illustrative purposes only. They are representative of typical QSAR model outputs for a compound with the structure of this compound.

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Research

Application of SAR/QSAR for Environmental Fate Prediction

SAR and QSAR models are instrumental in predicting the environmental persistence, transport, and transformation of chemicals. researchgate.netdntb.gov.ua By analyzing the structural fragments and physicochemical properties of a molecule, these models can estimate its behavior in various environmental compartments such as water, soil, and air. For Diethyl 4-chlorophthalate, SAR/QSAR approaches can help fill data gaps regarding its environmental fate, offering a cost-effective and time-efficient alternative to extensive experimental testing. nih.govnih.gov

The biodegradability of a chemical is a critical factor in determining its environmental persistence. nih.gov QSAR models for biodegradation typically correlate molecular descriptors with experimentally determined degradation rates. nih.gov These models can be either classification-based (predicting if a compound is readily biodegradable or not) or regression-based (predicting the rate of biodegradation).

For this compound, its biodegradability can be modeled by considering various molecular descriptors, including:

Molecular weight: Higher molecular weight can sometimes be associated with lower biodegradability.

Octanol-water partition coefficient (log K_ow_): This descriptor indicates the hydrophobicity of a molecule. Generally, very high or very low log K_ow_ values can hinder biodegradation.

Presence of specific functional groups: The ester groups in this compound are susceptible to enzymatic hydrolysis, which is often the initial step in biodegradation. iwaponline.com The presence of the chlorine atom on the aromatic ring can influence the rate of this process.

While specific QSAR models for this compound are not extensively reported in publicly available literature, general models for phthalates and chlorinated aromatic compounds can provide insights. These models often utilize a range of descriptors to predict biodegradability endpoints.

Table 1: Examples of Molecular Descriptors Used in Biodegradability QSAR Models

Descriptor CategorySpecific Descriptor ExamplesRelevance to this compound
Constitutional Molecular Weight, Number of Chlorine AtomsBasic properties influencing overall behavior.
Topological Connectivity Indices, Shape IndicesDescribe the branching and shape of the molecule.
Quantum-Chemical Energy of Highest Occupied Molecular Orbital (E_HOMO), Energy of Lowest Unoccupied Molecular Orbital (E_LUMO_)Relate to the molecule's reactivity and susceptibility to enzymatic attack.
Physicochemical Log K_ow_, Water SolubilityInfluence the bioavailability of the compound to microorganisms.

The structural features of this compound, particularly the presence and position of the chlorine atom and the nature of the ester side chains, are expected to significantly influence its degradation rate.

Chlorine Substitution: The presence of a chlorine atom on the aromatic ring generally tends to increase the persistence of phthalates. Halogenation can make the aromatic ring more resistant to electrophilic attack by microbial enzymes. The position of the chlorine atom is also crucial; for instance, chlorine substitution can affect the electronic properties of the ester linkages, potentially slowing down the initial hydrolysis step. nih.gov

Ester Side Chains: The diethyl ester groups are relatively short and unbranched, which typically makes them more susceptible to enzymatic hydrolysis compared to longer or more branched alkyl chains found in other phthalates. nih.gov The degradation of phthalate (B1215562) esters is often initiated by the hydrolysis of one or both ester bonds to form the corresponding monoester and phthalic acid. iwaponline.com

Research on other chlorinated compounds has shown that the number and position of chlorine atoms are key determinants of their biodegradability. eurochlor.org For this compound, the single chlorine atom at the 4-position of the phthalate ring is a defining structural feature that would be a primary focus in any SAR/QSAR analysis of its degradation.

Table 2: Predicted Influence of Structural Features of this compound on Degradation Rates

Structural FeaturePredicted Influence on Degradation RateRationale
Diethyl Ester Chains IncreaseShorter, linear alkyl chains are generally more easily hydrolyzed by esterases.
Chlorine Atom at 4-position DecreaseThe electron-withdrawing nature of chlorine can deactivate the aromatic ring towards oxidative degradation pathways.

Development and Validation of Predictive Models for Chlorinated Phthalates

The development of robust and predictive QSAR models is a multi-step process that involves careful data curation, descriptor calculation, model building, and rigorous validation. nih.govresearchgate.netnih.gov For a class of compounds like chlorinated phthalates, a typical workflow would include:

Data Collection: Gathering high-quality experimental data on the environmental fate properties (e.g., biodegradation half-life, soil sorption coefficient) of a diverse set of chlorinated phthalates and related compounds.

Molecular Descriptor Calculation: Using specialized software to calculate a wide range of molecular descriptors for each compound in the dataset.

Model Development: Employing statistical methods such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms to build a mathematical relationship between the descriptors and the experimental endpoint.

Model Validation: Rigorously testing the model's performance using internal validation techniques (e.g., cross-validation) and, most importantly, external validation with a set of compounds not used in the model development. oecd.org

The validation of a QSAR model is crucial to ensure its reliability for making predictions for new chemicals like this compound. mdpi.com Key validation metrics include the coefficient of determination (R²), the cross-validated R² (Q²), and the R² for the external test set. A reliable model should have high values for these metrics, indicating good fitting, robustness, and predictive power.

Table 3: Key Steps and Considerations in QSAR Model Development and Validation

StepKey Considerations
Data Curation Accuracy and consistency of experimental data; structural integrity of the chemical dataset.
Descriptor Selection Relevance to the endpoint; avoidance of highly correlated descriptors.
Model Building Choice of appropriate statistical method; avoidance of overfitting.
Validation Use of both internal and external validation; definition of the model's applicability domain.

Read-Across and Analog Approaches in Environmental Research

When experimental data for a specific chemical like this compound is scarce, the read-across approach can be a powerful tool for data gap filling in environmental risk assessment. nih.goveuropa.eu This method is based on the principle that the properties of a substance can be inferred from the known properties of structurally similar chemicals (analogs). nih.gov

For this compound, suitable analogs would include:

Diethyl phthalate (DEP): The non-chlorinated parent compound. Data on DEP can provide a baseline to understand the influence of the chlorine substituent.

Other chlorinated phthalates: Compounds with chlorine atoms at different positions or with different ester side chains can help to build a trend analysis.

The read-across approach involves a careful justification of the similarity between the target chemical (this compound) and the selected analog(s). This justification should consider not only structural similarity but also similarities in physicochemical properties and potential metabolic pathways. europa.eu

Table 4: Potential Analogs for Read-Across Assessment of this compound

Analog CompoundStructural Similarity to this compoundPotential for Read-Across
Diethyl phthalate (DEP) Same ester side chains, lacks chlorine substitution.Provides a baseline for the effect of chlorination on environmental fate.
Dimethyl 4-chlorophthalate Same chlorinated aromatic core, different ester side chains.Helps to understand the influence of the alkyl chain length in chlorinated phthalates.
Dibutyl 4-chlorophthalate Same chlorinated aromatic core, different ester side chains.Further helps to establish a trend related to the ester chain length.
4-Chlorobenzoic acid ethyl ester Contains a chlorinated aromatic ring and an ester group.Can provide insights into the hydrolysis and degradation of the chlorinated ester moiety.

By using data from such analogs, it is possible to make a qualitative or quantitative prediction of the environmental fate of this compound. For example, if data shows that the biodegradation rate decreases with the addition of a chlorine atom in similar structures, it can be inferred that this compound will be less biodegradable than Diethyl phthalate.

Remediation and Mitigation Strategies in Environmental Systems

Bioremediation Technologies for Phthalate (B1215562) Esters

Bioremediation has emerged as a cost-effective and environmentally friendly approach for the degradation of phthalate esters. sysu.edu.cnresearchgate.net This strategy harnesses the metabolic capabilities of microorganisms to break down complex organic pollutants into simpler, less harmful compounds. sysu.edu.cnnih.gov

The use of microbial consortia, which are communities of different microbial species, has shown significant promise for the degradation of phthalate esters. urmia.ac.irresearchgate.net These consortia can exhibit a broader range of enzymatic activities and greater resilience to environmental stressors compared to single microbial strains. researchgate.net While specific studies on the degradation of diethyl 4-chlorophthalate by microbial consortia are limited, research on analogous phthalate esters provides a strong basis for their potential application.

For instance, a microbial consortium isolated from landfill leachate demonstrated the ability to degrade over 96% of low molecular weight phthalates such as dimethyl phthalate and diethyl phthalate. urmia.ac.ir Another study designed a synthetic bacterial consortium composed of Glutamicibacter sp. ZJUTW, Cupriavidus sp. LH1, and Gordonia sp. GZ-YC7, which was capable of simultaneously degrading a mixture of six priority phthalate esters. researchgate.net This consortium effectively degraded both short-chain and long-chain phthalates in both liquid medium and soil. researchgate.net

The degradation of chlorinated aromatic compounds, which share structural similarities with this compound, has also been demonstrated. For example, Pseudomonas spec. CBS 3 can convert 4-chlorophenylacetic acid into several hydroxylated intermediates, indicating the potential for microbial monooxygenases and dioxygenases to act on chlorinated aromatic rings. nih.gov

Table 1: Examples of Microbial Consortia Used for Phthalate Ester Degradation

Microbial Consortium Composition Target Phthalates Degradation Efficiency Reference
Enriched consortium from landfill soil Di(2-ethylhexyl) phthalate (DEHP), Dibutyl phthalate (DBP) 98.7% of 100 mg/l DEHP in 2 days; 92.8% of 100 mg/l DBP in 7 days researchgate.net
Glutamicibacter sp. ZJUTW, Cupriavidus sp. LH1, Gordonia sp. GZ-YC7 Dimethyl phthalate (DMP), Diethyl phthalate (DEP), Di-n-butyl phthalate (DBP), Butyl benzyl (B1604629) phthalate (BBP), Di(2-ethylhexyl) phthalate (DEHP), Di-n-octyl phthalate (DOP) 100% of short-chain PAEs within 48 h; 100% of DEHP and 62.5% of DOP within 72 h in liquid medium researchgate.net
Consortium from landfill leachate Dimethyl phthalate, Diethyl phthalate, Dibutyl phthalate >96% degradation urmia.ac.ir

Several strategies can be employed to enhance the efficiency of bioremediation for phthalate-contaminated environments. These methods aim to optimize conditions for microbial growth and enzymatic activity.

Bioaugmentation : This technique involves the introduction of specific microorganisms or microbial consortia with known phthalate-degrading capabilities into the contaminated site. nih.govtaylorfrancis.com For example, a study demonstrated that bioaugmentation with a specialized bacterial consortium in a bioslurry reactor resulted in over 99% degradation of diethyl phthalate (DEP) within 48 hours. taylorfrancis.com

Biostimulation : This approach focuses on stimulating the growth and activity of indigenous phthalate-degrading microorganisms by adding nutrients or other limiting factors. nih.gov The addition of fertilizers has been shown to improve the performance of bioaugmentation for phthalate ester degradation in agricultural soil. chula.ac.th Another technique involves the use of oxygen-releasing compounds (ORCs) to enhance the aerobic degradation of phthalates in sediment, which can also help to moderate pH changes. nih.gov

Bioslurry Reactors : These reactors create an optimized environment for bioremediation by mixing the contaminated soil or sediment with water to form a slurry. This enhances the bioavailability of the pollutants and improves mass transfer of nutrients and oxygen, leading to more efficient degradation. taylorfrancis.com

Nano-enhanced Bioremediation : Recent research has explored the use of multi-nutrient nano-phosphates as a substitute for traditional nutrient-rich media. goldschmidt.info This approach can support bacterial growth and phthalate degradation while potentially reducing the risk of secondary contamination from excess nutrients. goldschmidt.info

Physicochemical Treatment Technologies (by analogy to related compounds)

In addition to bioremediation, several physicochemical treatment methods have been investigated for the removal of phthalate esters from contaminated water. These technologies are often more rapid than biological processes but can be more costly and may produce secondary byproducts.

Advanced Oxidation Processes (AOPs) are a group of chemical treatment procedures designed to remove organic pollutants from water and wastewater by oxidation through reactions with hydroxyl radicals (•OH). iwaponline.comnih.gov These processes have been shown to be effective in degrading a wide range of phthalate esters. iwaponline.comresearchgate.net

Common AOPs investigated for phthalate degradation include:

Ozonation : The use of ozone (O₃), often in combination with other oxidants like hydrogen peroxide (H₂O₂) or catalysts such as activated carbon or metal oxides, can effectively degrade phthalates. researchgate.net For instance, the O₃/Al₂O₃ process was found to be highly effective for the removal of diethyl phthalate (DEP), achieving nearly 100% removal in approximately 15 minutes. researchgate.net

UV-based Processes : Ultraviolet (UV) irradiation, particularly in combination with oxidants like H₂O₂ (UV/H₂O₂) or O₃ (UV/O₃), generates highly reactive hydroxyl radicals that can rapidly degrade phthalates. nih.govmui.ac.ir The UV/O₃ process significantly improved the degradation of di-2-ethylhexyl phthalate (DEHP) to 80%, compared to 43% with UV alone and 50% with ozonation alone. mui.ac.ir

Fenton and Photo-Fenton Processes : These methods use a combination of hydrogen peroxide and ferrous ions (Fe²⁺) to generate hydroxyl radicals. The efficiency can be further enhanced with the use of UV light (photo-Fenton). iwaponline.com

Sulfate (B86663) Radical-based AOPs : More recently, AOPs based on the generation of sulfate radicals (SO₄•⁻) from persulfate have gained attention. Sulfate radicals have a higher oxidation potential than hydroxyl radicals under certain conditions and have shown high efficiency in degrading organic contaminants. nih.govjbums.org A UV/Na₂S₂O₈/Fe²⁺ process achieved 98% removal of phthalic acid under optimal conditions. jbums.org

Table 2: Efficiency of Advanced Oxidation Processes for Phthalate Removal

AOP Method Target Phthalate Removal Efficiency Reference
O₃/Al₂O₃ Diethyl phthalate (DEP) ~100% in ~15 min researchgate.net
UV/O₃ Di-2-ethylhexyl phthalate (DEHP) 80% mui.ac.ir
UV/Na₂S₂O₈/Fe²⁺ Phthalic acid (PA) 98% jbums.org

Integration of Degradation Mechanisms in Remediation Design

The effective design of remediation strategies for environments contaminated with compounds like this compound requires a thorough understanding of the potential degradation mechanisms. Integrating biological and physicochemical processes can often lead to more comprehensive and efficient contaminant removal.

The initial step in the microbial degradation of phthalate esters is typically the hydrolysis of the ester bonds by esterases or lipases, leading to the formation of a monoester and then phthalic acid. sysu.edu.cnmdpi.com For this compound, this would likely result in the formation of 4-chlorophthalic acid. Subsequently, the aromatic ring is cleaved by dioxygenase enzymes, leading to intermediates that can enter central metabolic pathways. nih.gov The presence of the chlorine atom on the aromatic ring may influence the rate and pathway of degradation.

In physicochemical processes like AOPs, the degradation is initiated by the attack of highly reactive radicals, such as •OH or SO₄•⁻, on the phthalate molecule. nih.gov This can lead to the hydroxylation of the aromatic ring, cleavage of the ester side chains, and eventual mineralization to CO₂, H₂O, and inorganic ions (in this case, chloride). nih.gov

An integrated remediation approach could involve using a physicochemical method, such as an AOP, as a pre-treatment to break down the recalcitrant chlorinated phthalate into more biodegradable intermediates. iwaponline.com This could be followed by a bioremediation step using a specialized microbial consortium to complete the degradation process, which can be a more cost-effective and sustainable solution for complete mineralization. nih.gov The design of such integrated systems must consider factors like the initial contaminant concentration, the environmental matrix (soil, water, sediment), and the specific degradation products formed during the initial treatment phase. nih.govnih.gov

Q & A

Basic Research Questions

Q. What are the standard laboratory synthesis protocols for Diethyl 4-chlorophthalate, and how can researchers optimize yield and purity?

  • Methodological Answer : The synthesis typically involves esterification of 4-chlorophthalic acid with ethanol in the presence of a catalyst (e.g., sulfuric acid). Key steps include refluxing under anhydrous conditions, followed by purification via vacuum distillation or recrystallization. Researchers should monitor reaction progress using thin-layer chromatography (TLC) and optimize molar ratios (e.g., acid:alcohol = 1:3) to improve yield. Impurity profiles should be assessed using gas chromatography (GC) or high-performance liquid chromatography (HPLC) .

Q. Which analytical techniques are most effective for characterizing the purity and structural integrity of this compound?

  • Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is critical for structural confirmation, with characteristic peaks for the ester groups and aromatic protons. Fourier-transform infrared spectroscopy (FTIR) identifies functional groups (e.g., C=O stretch at ~1720 cm⁻¹). Purity analysis requires GC-MS or HPLC coupled with UV detection, comparing retention times against certified standards. For trace impurities, mass spectrometry (MS) with electron ionization (EI) provides fragmentation patterns for identification .

Q. What safety protocols should researchers follow when handling this compound in laboratory settings?

  • Methodological Answer : Use personal protective equipment (PPE), including nitrile gloves and safety goggles. Work in a fume hood to minimize inhalation risks. Avoid skin contact by wearing lab coats, and immediately rinse affected areas with water for 15 minutes if exposure occurs. Store the compound in airtight containers away from heat sources. Refer to Safety Data Sheets (SDS) for spill management (e.g., using inert absorbents) and disposal guidelines compliant with local regulations .

Advanced Research Questions

Q. How can researchers design experiments to assess the environmental stability of this compound under varying pH and temperature conditions?

  • Methodological Answer : Conduct accelerated degradation studies by exposing the compound to controlled environments (e.g., pH 3–10 buffers, 25–60°C). Monitor degradation kinetics using UV-Vis spectroscopy or LC-MS to quantify breakdown products. Employ pseudo-first-order models to calculate half-lives. Control variables such as light exposure and oxygen levels to isolate degradation pathways. Validate findings with replicate experiments and statistical analysis (e.g., ANOVA) .

Q. What strategies are effective in resolving contradictions in toxicity data from in vitro versus in vivo studies on this compound?

  • Methodological Answer : Perform dose-response alignment by normalizing in vitro concentrations to physiologically relevant levels. Use pharmacokinetic modeling (e.g., physiologically based pharmacokinetic, PBPK) to extrapolate in vitro results to in vivo scenarios. Cross-validate findings with human cell lines and animal models (e.g., rodent hepatocytes). Apply systematic review frameworks (e.g., PRISMA) to identify confounding variables, such as metabolic enzyme variability or matrix effects in cell cultures .

Q. How can cross-disciplinary research involving this compound ensure compliance with evolving regulatory frameworks for endocrine-disrupting chemicals?

  • Methodological Answer : Integrate toxicogenomic assays (e.g., receptor-binding studies for estrogen or androgen receptors) to assess endocrine-disrupting potential. Align experimental endpoints with regulatory guidelines (e.g., OECD Test No. 456 for steroidogenesis). Collaborate with legal and regulatory experts to interpret data within frameworks like REACH or the U.S. EPA’s ToxCast. Document all protocols and raw data transparently for audit readiness .

Data Presentation and Compliance

  • Tabulated Example :

    ParameterMethod UsedRegulatory StandardKey Findings
    Acute Oral ToxicityOECD 423EPA OPPTS 870.1100LD₅₀ > 2000 mg/kg (rat)
    Photodegradation Half-lifeISO 11348-3REACH Annex VIIt₁/₂ = 48 hrs (pH 7, 25°C)
  • References to Key Evidence : Toxicity thresholds and degradation data should cite longitudinal studies and regulatory reviews .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.